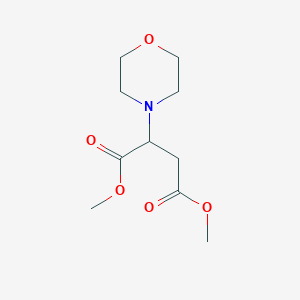![molecular formula C10H11ClFN B2396108 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197061-90-6](/img/structure/B2396108.png)
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, also known as FCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. FCPI is a cyclopropane-containing indoline derivative that has been shown to exhibit potent anti-tumor activity in vitro and in vivo.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for '5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride' involves the reaction of 5-fluoroindoline with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.
Starting Materials
5-fluoroindoline, cyclopropanecarboxaldehyde, Lewis acid catalyst, hydrochloric acid
Reaction
Step 1: 5-fluoroindoline is reacted with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spirocyclic intermediate., Step 2: The spirocyclic intermediate is treated with hydrochloric acid to obtain the final product as a hydrochloride salt., Overall reaction: 5-fluoroindoline + cyclopropanecarboxaldehyde + Lewis acid catalyst → spirocyclic intermediate → 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Wirkmechanismus
The mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has also been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its potent anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. However, the limitations of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its low solubility in water and its cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride. One direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in the treatment of other diseases, such as neurodegenerative diseases. Finally, further studies are needed to investigate the mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSWIACPPMKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
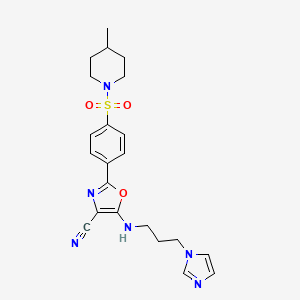
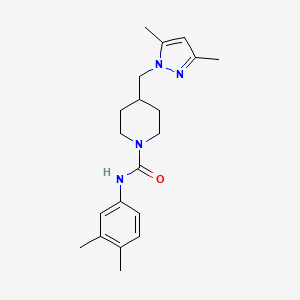
![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
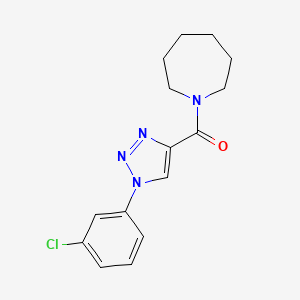
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)
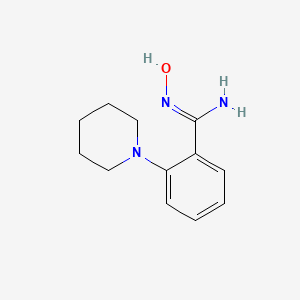
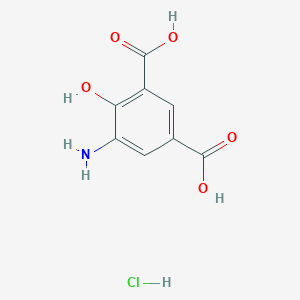
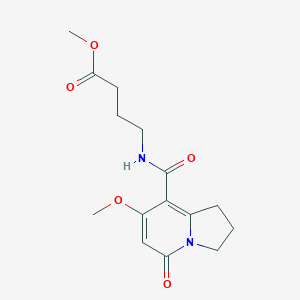
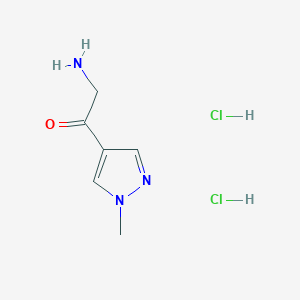
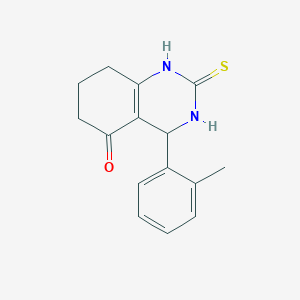
![2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2396040.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)
